molecular formula C18H25N3 B1417819 N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine CAS No. 1170648-37-9

N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine

Cat. No.: B1417819
CAS No.: 1170648-37-9
M. Wt: 283.4 g/mol
InChI Key: WKPIPJDMFAYAFR-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is a spirocyclic compound that features a unique structural motif where two cyclic rings are fused at a common carbon atom. This compound belongs to the class of spiro-heterocyclic compounds, which are known for their structural complexity and rigidity. The quinoxaline moiety within this compound is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine typically involves multicomponent reactions that allow for the construction of complex spirocyclic frameworks. One common method is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a dipolarophile with a 1,3-dipole to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product with high diastereoselectivity .

Industrial Production Methods

Industrial production of spirocyclic compounds like N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets. The quinoxaline moiety can act as an inhibitor of various enzymes and receptors, modulating biological pathways. For instance, it may inhibit kinases or other signaling proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is unique due to its specific cyclopentyl and cyclohexane rings fused to the quinoxaline core. This structural arrangement imparts distinct physicochemical properties, such as enhanced rigidity and potential biological activity .

Properties

IUPAC Name

N-cyclopentylspiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-6-12-18(13-7-1)17(19-14-8-2-3-9-14)20-15-10-4-5-11-16(15)21-18/h4-5,10-11,14,21H,1-3,6-9,12-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPIPJDMFAYAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=NC3CCCC3)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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